molecular formula C13H25N3O2 B6643736 1-(2-amino-3,3-dimethylbutanoyl)-N-methylpiperidine-3-carboxamide

1-(2-amino-3,3-dimethylbutanoyl)-N-methylpiperidine-3-carboxamide

Cat. No.: B6643736
M. Wt: 255.36 g/mol
InChI Key: HHQNELVLAASJEN-UHFFFAOYSA-N
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Description

1-(2-amino-3,3-dimethylbutanoyl)-N-methylpiperidine-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of an amino group, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-amino-3,3-dimethylbutanoyl)-N-methylpiperidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-amino-3,3-dimethylbutanoic acid with N-methylpiperidine-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the continuous and efficient synthesis of the compound, ensuring high yield and purity. The use of microreactors also enhances the safety and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-amino-3,3-dimethylbutanoyl)-N-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

1-(2-amino-3,3-dimethylbutanoyl)-N-methylpiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-amino-3,3-dimethylbutanoyl)-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    2-amino-3,3-dimethylbutanoic acid: A precursor in the synthesis of the compound.

    N-methylpiperidine-3-carboxylic acid: Another precursor used in the synthesis.

    Other piperidine derivatives: Compounds with similar structural features and chemical properties.

Uniqueness

1-(2-amino-3,3-dimethylbutanoyl)-N-methylpiperidine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

1-(2-amino-3,3-dimethylbutanoyl)-N-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)10(14)12(18)16-7-5-6-9(8-16)11(17)15-4/h9-10H,5-8,14H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQNELVLAASJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC(C1)C(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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